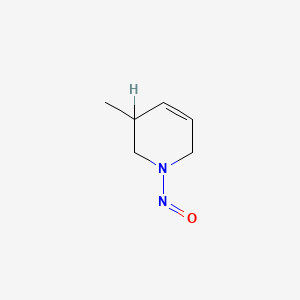
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom The structure of this compound includes a tetrahydropyridine ring with a methyl group and a nitroso group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the nitrosation of 3-Methyl-1,2,3,6-tetrahydropyridine. This reaction typically requires the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to generate the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: This compound lacks the nitroso group but shares the tetrahydropyridine ring structure.
Nitroso-1,2,3,6-tetrahydropyridine: Similar to 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a nitroso group on the tetrahydropyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
73623-46-8 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
LZLPRAJXUGVUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


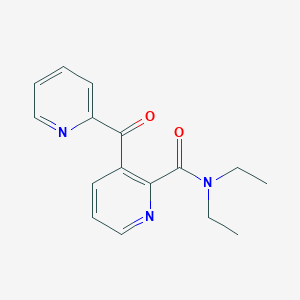
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)

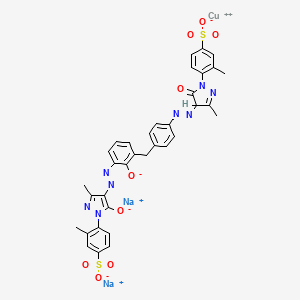
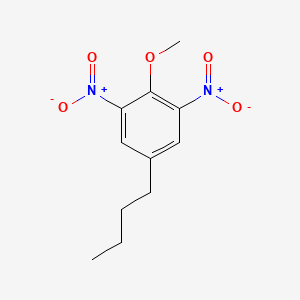


![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)

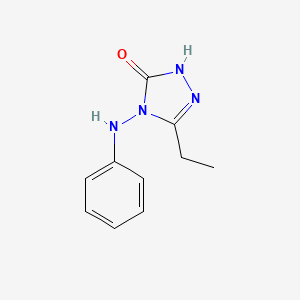

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)

![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
